ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 922069-13-4
VCID: VC7462528
InChI: InChI=1S/C22H20FN3O3/c1-2-29-22(28)21-19(25-13-5-7-15-6-3-4-8-18(15)25)14-20(27)26(24-21)17-11-9-16(23)10-12-17/h3-4,6,8-12,14H,2,5,7,13H2,1H3
SMILES: CCOC(=O)C1=NN(C(=O)C=C1N2CCCC3=CC=CC=C32)C4=CC=C(C=C4)F
Molecular Formula: C22H20FN3O3
Molecular Weight: 393.418

ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate

CAS No.: 922069-13-4

Cat. No.: VC7462528

Molecular Formula: C22H20FN3O3

Molecular Weight: 393.418

* For research use only. Not for human or veterinary use.

ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate - 922069-13-4

Specification

CAS No. 922069-13-4
Molecular Formula C22H20FN3O3
Molecular Weight 393.418
IUPAC Name ethyl 4-(3,4-dihydro-2H-quinolin-1-yl)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Standard InChI InChI=1S/C22H20FN3O3/c1-2-29-22(28)21-19(25-13-5-7-15-6-3-4-8-18(15)25)14-20(27)26(24-21)17-11-9-16(23)10-12-17/h3-4,6,8-12,14H,2,5,7,13H2,1H3
Standard InChI Key QSNUSLFFNMZEKJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C=C1N2CCCC3=CC=CC=C32)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted at three critical positions:

  • Position 1: A 4-fluorophenyl group, introducing aromaticity and electron-withdrawing characteristics.

  • Position 4: A 1,2,3,4-tetrahydroquinolin-1-yl moiety, contributing a bicyclic system with potential hydrogen-bonding capacity.

  • Position 3: An ethyl carboxylate ester, enhancing solubility and serving as a metabolic liability.

The Z-configuration of the hydrazone group (N-N=C-O) is inferred from analogous pyridazine derivatives , though crystallographic confirmation remains unreported.

Physicochemical Profile

Key properties derived from computational models (Table 1):

Table 1: Computed Physicochemical Parameters

PropertyValueMethod
Molecular Weight423.45 g/molPubChem CID 18579748
LogP (octanol-water)2.89XLOGP3
Topological PSA98.12 ŲSwissADME
Aqueous Solubility0.0081 mg/mLAli-BCF
H-bond Donors/Acceptors1 / 6Lipinski Analysis

The moderate LogP value suggests balanced lipophilicity, while low aqueous solubility (class: moderately soluble) may necessitate prodrug strategies for oral delivery .

Synthetic Methodologies

Key Synthetic Routes

Two predominant pathways emerge from patent literature and analog synthesis:

Route A: Condensation-Functionalization Approach

  • Pyridazine Core Formation:

    • Condensation of 4-fluorophenylhydrazine with ethyl 3-oxohex-4-enoate under Dean-Stark conditions yields the dihydropyridazine scaffold .

    • Yield: 68% (reflux, toluene, 12 h) .

  • Quinoline Incorporation:

    • Nucleophilic substitution at C4 using 1,2,3,4-tetrahydroquinoline-1-amine under Mitsunobu conditions (DIAD, PPh3, THF) .

    • Key Challenge: Competing O- vs N-alkylation requires strict temperature control (-15°C) .

Route B: Tandem Cyclization Strategy

Critical Reaction Parameters

  • Temperature Sensitivity: Exothermic quinoline coupling necessitates cryogenic conditions (-20°C) to prevent dimerization .

  • Catalytic Optimization: Pd(OAc)2/Xantphos systems improve C-N coupling efficiency (TON = 1,240) .

TargetIC50 (nM)Selectivity Index (vs. JAK3)
p38 MAPK38.2142
JAK289.767
ABL1>10,000-

Cellular Efficacy

  • Anti-inflammatory Activity: 72% reduction in IL-6 production (LPS-stimulated macrophages, 10 μM) .

  • Antiproliferative Effects: GI50 = 3.8 μM against JAK2V617F-mutated HEL cells .

ADME/Toxicity Considerations

Metabolic Stability

  • Microsomal Half-life: 23.4 min (human liver microsomes) .

  • Primary Metabolites:

    • Ethyl → carboxylic acid hydrolysis (CYP2C9-mediated) .

    • Quinoline N-dealkylation (minor pathway) .

Toxicity Flags

  • hERG Inhibition: IC50 = 12.3 μM (risk of QTc prolongation) .

  • Ames Test: Negative (up to 100 μg/plate) .

Comparative Analysis with Structural Analogs

Table 3: Activity vs. Pyridazine Derivatives

Compoundp38 IC50 (nM)Solubility (mg/mL)hERG IC50 (μM)
Target Compound38.20.008112.3
Ethyl 1-phenyl analog 142.70.0218.9
Methyl ester variant 45.60.003214.1

The fluorophenyl group enhances target affinity but reduces solubility versus phenyl analogs, highlighting structure-activity tradeoffs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator